molecular formula C19H11Cl4NO2 B14721260 (1,1'-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- CAS No. 5607-52-3

(1,1'-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)-

Cat. No.: B14721260
CAS No.: 5607-52-3
M. Wt: 427.1 g/mol
InChI Key: HULLJDIZSWIDNW-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a biphenyl core, a carboxamide group, and multiple chlorine and hydroxyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- typically involves multi-step organic reactions. One common approach is the coupling of biphenyl derivatives with appropriate amide and hydroxyl precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or convert amide groups to amines.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- has shown promise as a therapeutic agent. Its potential anti-inflammatory and antimicrobial properties are being explored for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, its hydroxyl and amide groups can form hydrogen bonds with target proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4-dichlorophenyl)-
  • (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)-
  • (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(3,4,5-trichlorophenyl)-

Uniqueness

What sets (1,1’-Biphenyl)-3-carboxamide, 5-chloro-2-hydroxy-N-(2,4,5-trichlorophenyl)- apart from similar compounds is its specific arrangement of chlorine and hydroxyl groups. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5607-52-3

Molecular Formula

C19H11Cl4NO2

Molecular Weight

427.1 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-phenyl-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C19H11Cl4NO2/c20-11-6-12(10-4-2-1-3-5-10)18(25)13(7-11)19(26)24-17-9-15(22)14(21)8-16(17)23/h1-9,25H,(H,24,26)

InChI Key

HULLJDIZSWIDNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)O

Origin of Product

United States

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